molecular formula C14H17BFNO2 B580598 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile CAS No. 1220219-61-3

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

Cat. No. B580598
M. Wt: 261.103
InChI Key: SAFMDYCIEJEGJQ-UHFFFAOYSA-N
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Description

“2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile” is a complex organic compound . It is related to boric acid ester intermediates with benzene rings . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The compound can be obtained through a series of substitution reactions . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of the compound has been analyzed using both X-ray diffraction and density functional theory (DFT) . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The compound is an important boric acid derivative and has been used in various chemical reactions . It has applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.08 . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

  • Synthesis and Structural Analysis : This compound is involved in the synthesis of boric acid ester intermediates with benzene rings. These intermediates have been synthesized through a three-step substitution reaction and analyzed using techniques like FTIR, NMR, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) calculations have been used to investigate their molecular structures, molecular electrostatic potential, and frontier molecular orbitals, revealing important physicochemical properties (Huang et al., 2021).

  • Chemical Reactions and Properties : The reaction of substituted 1,3,2-dioxaborolanes with acetonitrile, leading to corresponding 2-oxazolines, has been studied. This research provides insights into how the nature of the substituent on the boron atom affects the yield of the reaction, aligning with calculated values of relative stability for intermediate ions (Kuznetsov et al., 2001).

  • Applications in Sensing and Detection : Studies have shown the potential of compounds with 1,3,2-dioxaborolanes in the development of fluorescent probes for detecting substances like hydrogen peroxide. These probes can be useful in explosive detection and monitoring environmental pollutants (Fu et al., 2016).

  • Pharmaceutical Research and Drug Delivery : The compound has been explored in the context of drug delivery systems. For example, the design of pH/H2O2-responsive polyhedral oligomeric silsesquioxane self-assembled fluorescent vesicles for enhanced in vivo anti-tumor efficacy demonstrates its application in precise drug delivery and fluorescence imaging-guided drug delivery systems (Ren et al., 2022).

  • Material Science and Nanotechnology : In the field of material science, the compound has been used in the fabrication of nanoparticles and conjugated polymers. These materials show promising applications in areas like luminescent devices and nanotechnology due to their unique optical and electronic properties (Fischer et al., 2013).

Safety And Hazards

The compound should be handled with care. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Wash thoroughly after handling. Use only outdoors or in a well-ventilated area. If inhaled: Remove person to fresh air and keep comfortable for breathing. If on skin: Wash with plenty of water .

properties

IUPAC Name

2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-6-5-10(7-8-17)12(16)9-11/h5-6,9H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFMDYCIEJEGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716699
Record name [2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

CAS RN

1220219-61-3
Record name 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220219-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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